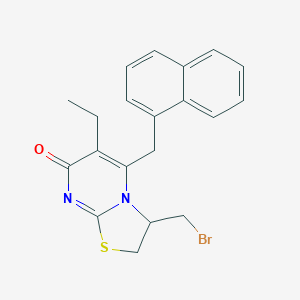
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties.
作用机制
The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been found to inhibit the activity of certain viruses and bacteria.
Biochemical and Physiological Effects:
The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antiviral and antibacterial properties.
实验室实验的优点和局限性
One advantage of using 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- in lab experiments is its potential pharmacological properties. The compound has been found to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
未来方向
There are several future directions for the research on 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)-. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to optimize the synthesis method to increase the yield and purity of the final product. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, the potential of this compound as a drug candidate for the treatment of cancer, viral, and bacterial infections should be explored further.
In conclusion, 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- is a synthetic compound that has shown potential pharmacological properties, including anticancer, antiviral, and antibacterial activities. The compound has been extensively studied, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound and its potential as a drug candidate for the treatment of various diseases.
合成方法
The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- involves the reaction of 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one with a suitable reagent. This process results in the formation of the desired compound. The synthesis method has been optimized to increase the yield and purity of the final product.
科学研究应用
The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
属性
CAS 编号 |
199852-50-1 |
|---|---|
产品名称 |
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro-5-(1-naphthalenylmethyl)- |
分子式 |
C20H19BrN2OS |
分子量 |
415.3 g/mol |
IUPAC 名称 |
3-(bromomethyl)-6-ethyl-5-(naphthalen-1-ylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H19BrN2OS/c1-2-16-18(23-15(11-21)12-25-20(23)22-19(16)24)10-14-8-5-7-13-6-3-4-9-17(13)14/h3-9,15H,2,10-12H2,1H3 |
InChI 键 |
XJGFONCDGNWUIO-UHFFFAOYSA-N |
SMILES |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC=CC4=CC=CC=C43 |
同义词 |
7H-Thiazolo[3,2-a]pyrimidin-7-one, 3-(bromomethyl)-6-ethyl-2,3-dihydro -5-(1-naphthalenylmethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



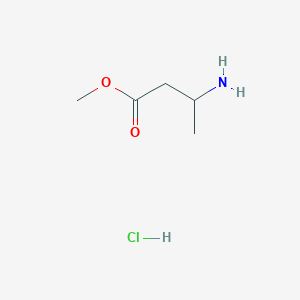
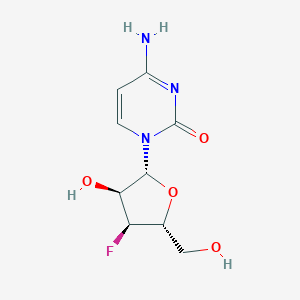
![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
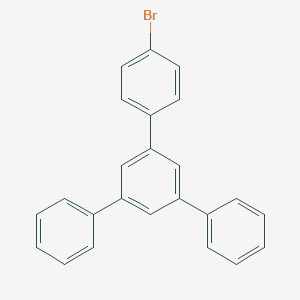
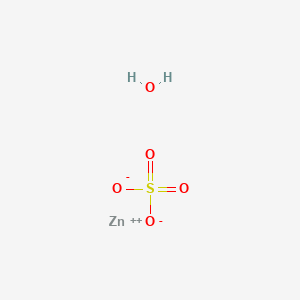
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)
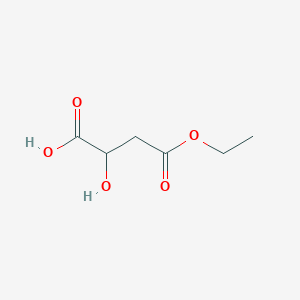
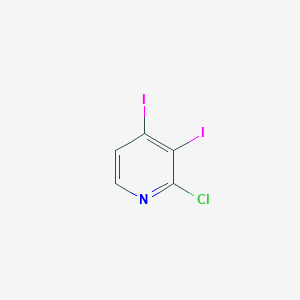
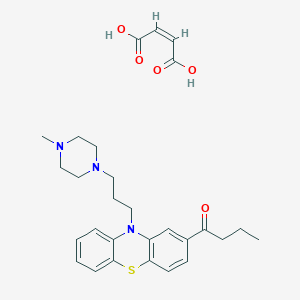
![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)


